Home > Products > Screening Compounds P134066 > 2-(1H-indol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide
2-(1H-indol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide - 2034406-67-0

2-(1H-indol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide

Catalog Number: EVT-2827107
CAS Number: 2034406-67-0
Molecular Formula: C21H23N3O2
Molecular Weight: 349.434
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

Compound Description: This series of compounds was designed and synthesized as potential tubulin polymerization inhibitors. [] The compounds incorporate structural elements from both CA-4 analogs and indoles, known for their tubulin polymerization inhibitory effects. [] Notably, compound 7d within this series exhibited potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines, inducing apoptosis, G2/M phase cell cycle arrest, and inhibiting tubulin polymerization in a manner similar to colchicine. []

2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)

Compound Description: This compound, currently under preclinical development, demonstrates potent tubulin inhibition. [] Its synthesis involves a multistep process starting from unsubstituted indole, culminating in the formation of the indol-3-yl-2-oxo acetamide product. [] Sophisticated NMR experiments, including a 1,1-ADEQUATE experiment, and X-ray crystallography were used to assign its structure. []

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide

Compound Description: This compound represents a novel synthetic derivative incorporating structural features from both indibulin and combretastatin, recognized anti-mitotic agents. [] Biological evaluations demonstrated its cytotoxic activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231), while exhibiting low toxicity towards the normal NIH-3T3 cell line. []

N-(pyridin-4-yl)-(indol-3-yl)alkylamides

Compound Description: This series of compounds was investigated for antiallergic potential. [] Structural modifications involved varying substituents on the indole ring and adjusting the length of the alkanoic chain. [] One notable compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide (45), exhibited significant potency in inhibiting ovalbumin-induced histamine release from guinea pig peritoneal mast cells, surpassing the activity of the reference antihistamine, astemizole. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: This compound is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used in treating blood cancers. [] VNO forms during the oxidative stress degradation of Venetoclax and was identified through HPLC, mass spectrometry, and NMR techniques. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another potential oxidative impurity of Venetoclax, formed through the [, ] Meisenheimer rearrangement of VNO. [] Similar to VNO, VHA was identified and characterized using various analytical techniques, including HPLC, mass spectrometry, and NMR. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: This compound is a nitro reduction metabolite of Venetoclax, primarily formed by gut bacteria. [] Following oral administration of Venetoclax to humans, M30 was recovered in feces alongside unchanged Venetoclax, collectively accounting for a significant portion of the administered dose. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is identified as a major human metabolite of Venetoclax. [] Its formation involves enzymatic oxidation, primarily mediated by CYP3A4, on the dimethyl cyclohexenyl moiety of Venetoclax, followed by cyclization and nitro reduction. []

2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(1-methyl-1H-indol-3-yl)-N-(pentan-2-yl)acetamide (5)

Compound Description: This compound belongs to a series of quinolone-2-(1H)-ones investigated as potential Hedgehog Signaling Pathway (HSP) inhibitors. [] It exhibits low micromolar cytotoxicity against various human cancer cell lines known to express HSP components, including the seminoma TCAM-2 cell line. []

2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(5-methyl-1H-indol-3-yl)-N-(pentan-2-yl)acetamide (23)

Compound Description: This compound is another member of the quinolone-2-(1H)-one series explored for HSP inhibitory activity. [] Like compound 5, it demonstrated low micromolar cytotoxicity against a panel of human cancer cell lines expressing HSP components. []

Ethyl (2-(3-cyano-2-oxo-4-phenylquinolin-1(2H)-yl)-2-(5-methyl-1H-indol-3-yl)acetyl)glycinate (24)

Compound Description: This compound is part of the quinolone-2-(1H)-one series investigated for potential as HSP inhibitors. [] It exhibited low micromolar cytotoxicity against various human cancer cell lines known to express HSP components, similar to compounds 5 and 23. []

N-[2-(1H-indol-3-yl)ethyl]alkanamide (1)

Compound Description: This compound serves as a starting material for a modified Bischler-Napieralski reaction, leading to the synthesis of l-alkyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ol derivatives. [] The reaction with phosphorus oxychloride under controlled conditions facilitates the cyclization and formation of the desired tetrahydropyridoindole products. []

4a,7a-Dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione

Compound Description: This compound is synthesized through an environmentally friendly photochemical approach using water as a solvent. [] The synthesis involves a unique ESIPT-promoted contraction of a 3-hydroxypyran-4-one fragment, followed by intramolecular cyclization. []

N-[(rhodamin-X-yl)but-4-yl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide chloride salt (fluorocoxib D)

Compound Description: Fluorocoxib D is a hydrophilic analog of fluorocoxib A, designed for the optical imaging of cyclooxygenase-2 (COX-2). [, ] It exhibits selective COX-2 inhibition in both purified enzyme preparations and cellular assays. [, ] Fluorocoxib D effectively detects COX-2 in intact cells, a mouse model of acute inflammation, and a mouse model of osteoarthritis. [] Its safety profile has been assessed in research dogs, showing no evidence of toxicity or adverse effects after intravenous administration. []

2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-phenethyl-acetamide (Indomethacin phenethylamide, LM-4108)

Compound Description: LM-4108 is a highly selective COX-2 inhibitor. [] Its metabolism, primarily involving CYP3A4-mediated side chain oxidation, has been studied in rat, mouse, and human liver microsomes. [] Interestingly, the 2'-hydroxy and 2'-oxo metabolites of LM-4108 exhibit equipotent COX-2 inhibitory activity and selectivity compared to the parent compound. []

Properties

CAS Number

2034406-67-0

Product Name

2-(1H-indol-1-yl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide

IUPAC Name

2-indol-1-yl-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide

Molecular Formula

C21H23N3O2

Molecular Weight

349.434

InChI

InChI=1S/C21H23N3O2/c25-20(15-24-11-7-16-4-1-2-6-19(16)24)23-21(17-8-12-26-13-9-17)18-5-3-10-22-14-18/h1-7,10-11,14,17,21H,8-9,12-13,15H2,(H,23,25)

InChI Key

VTZCLEYTXGDXSV-UHFFFAOYSA-N

SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C=CC4=CC=CC=C43

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.